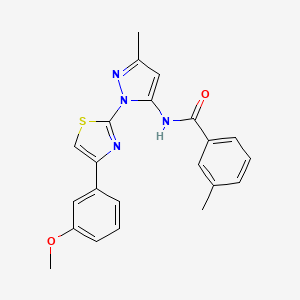

N-(1-(4-(3-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-methylbenzamide

Description

N-(1-(4-(3-Methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-methylbenzamide is a heterocyclic compound featuring a thiazole ring substituted with a 3-methoxyphenyl group, fused to a 3-methylpyrazole moiety, and linked via an amide bond to a 3-methylbenzamide group.

Properties

IUPAC Name |

N-[2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-3-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O2S/c1-14-6-4-8-17(10-14)21(27)24-20-11-15(2)25-26(20)22-23-19(13-29-22)16-7-5-9-18(12-16)28-3/h4-13H,1-3H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIAJFYAGOLIFFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC(=NN2C3=NC(=CS3)C4=CC(=CC=C4)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Thiazole derivatives have been known to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects.

Mode of Action

For instance, some thiazole derivatives have been reported to block the biosynthesis of certain bacterial lipids.

Biochemical Analysis

Biochemical Properties

N-(1-(4-(3-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-methylbenzamide plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. It interacts with proteins through hydrogen bonding and hydrophobic interactions, which can alter protein conformation and function. Additionally, this compound can bind to nucleic acids, influencing gene expression and cellular processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism. It can induce apoptosis in cancer cells by activating caspases and other apoptotic proteins. Furthermore, this compound affects cellular metabolism by inhibiting key enzymes in glycolysis and the citric acid cycle, thereby reducing ATP production and promoting cell death in rapidly dividing cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on enzymes, inhibiting their activity and altering metabolic pathways. This compound also interacts with transcription factors, modulating gene expression and affecting cellular functions. Additionally, this compound can form complexes with metal ions, which can further influence its biochemical activity and interactions with biomolecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its efficacy. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of metabolic pathways and prolonged induction of apoptosis in cancer cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit tumor growth without causing significant toxicity. At higher doses, this compound can induce adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a minimal effective dose is required to achieve therapeutic benefits, while doses above this threshold can lead to toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination. This compound can also affect the levels of metabolites in pathways like glycolysis and the citric acid cycle, leading to altered metabolic flux. The interaction with cofactors such as NAD+ and FAD further influences its metabolic activity and effects on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments. Binding proteins can also facilitate its distribution within tissues, affecting its localization and accumulation. The transport and distribution of this compound are crucial for its biochemical activity and therapeutic effects.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules. It can also be targeted to specific organelles, such as mitochondria, where it exerts its effects on cellular metabolism and apoptosis. Post-translational modifications and targeting signals direct this compound to these compartments, influencing its biochemical activity.

Biological Activity

N-(1-(4-(3-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-methylbenzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, drawing on diverse research studies and findings.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the pyrazole moiety and subsequent functionalization to yield the final product. Analytical techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

General Reaction Scheme

- Formation of Thiazole : Reactants include appropriate aldehydes and thioamides.

- Synthesis of Pyrazole : Utilizing hydrazine derivatives with suitable ketones or aldehydes.

- Final Coupling Reaction : The thiazole and pyrazole intermediates are coupled with 3-methylbenzoyl chloride to form the target compound.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Table 1: Cytotoxicity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.5 | Apoptosis induction |

| A549 (Lung Cancer) | 8.2 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 12.0 | Inhibition of proliferation |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It showed promising activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cancer cell metabolism.

- Disruption of Cell Signaling : It can interfere with signaling pathways that regulate cell growth and apoptosis.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels may lead to oxidative stress, promoting apoptosis in cancer cells.

Case Study 1: Breast Cancer Cells

A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in significant cell death after 48 hours, with flow cytometry analysis indicating an increase in early and late apoptotic cells.

Case Study 2: Bacterial Infections

In another study, the compound was tested against clinical isolates of Staphylococcus aureus, showing effective inhibition at concentrations comparable to standard antibiotics, suggesting its potential role in treating resistant bacterial infections.

Comparison with Similar Compounds

Structural Analogues with Varied Heterocyclic Cores

Pyrimidinone-Based Analogues Compounds such as N-(1-(4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-(methylthio)benzamide (30) and N-(1-(6-Ethyl-4-oxo-1,4-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-methylbenzamide (16) replace the thiazole ring with a pyrimidinone core. These derivatives show lower synthetic yields (19–31%) compared to urea-based thiazole compounds (78–88%), likely due to the instability of the pyrimidinone ring under reaction conditions . The absence of a sulfur atom in pyrimidinone may reduce metabolic stability compared to thiazole-containing analogs.

Urea-Linked Thiazole Derivatives Compounds like 1-(3-Methoxyphenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea (9l) and its derivatives feature urea linkages instead of benzamide groups. These compounds demonstrate higher yields (78–88%) and molecular weights (424–602 g/mol) due to bulkier substituents like piperazine and trifluoromethyl groups .

Substituent Effects on Pharmacological and Physical Properties

Aromatic Substituents

- 3-Methoxyphenyl vs. 3-Methylbenzamide: The target compound’s 3-methoxyphenyl-thiazole group may enhance electron-donating properties and π-π stacking interactions compared to pyrimidinone-based analogs with methylthio or ethoxy groups .

Pharmacological Profiles of Analogues

- Antimicrobial Activity: Pyrazole-thiazole amides (e.g., N-(4-(2-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide) show activity against Gram-positive bacteria, likely due to thiazole’s ability to disrupt microbial cell walls .

- Enzyme Inhibition: Pyrimidinone derivatives (e.g., 16) are optimized for selective inhibition of Ca²⁺/calmodulin-stimulated adenylyl cyclase, suggesting the target compound may similarly modulate enzyme activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.